
Alstiphyllanine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alstiphyllanine E is a picraline-type alkaloid isolated from the leaves of Alstonia macrophylla. It is one of several alkaloids found in this plant, which also includes alstiphyllanines F, G, and H . These compounds have been studied for their potential biological activities, including inhibition of sodium-glucose cotransporters .
Preparation Methods
Alstiphyllanine E, along with other related alkaloids, is typically isolated from the leaves of Alstonia macrophylla through a series of extraction and purification steps. The process involves solvent extraction, followed by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to separate and purify the individual alkaloids . The structures and stereochemistry of these compounds are elucidated using techniques like 2D NMR analysis .
Chemical Reactions Analysis
Alstiphyllanine E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Alstiphyllanine E has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the structure-activity relationships of picraline-type alkaloids. In biology and medicine, this compound has shown moderate inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2), which are targets for the treatment of diabetes . Additionally, it has been investigated for its potential vasorelaxant activity, which could have implications for cardiovascular health .
Mechanism of Action
The mechanism of action of alstiphyllanine E involves the inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2). These transporters are responsible for the reabsorption of glucose in the kidneys. By inhibiting these transporters, this compound reduces glucose reabsorption, leading to increased glucose excretion in the urine and lower blood glucose levels . This mechanism is similar to that of other SGLT inhibitors used in the treatment of diabetes.
Comparison with Similar Compounds
Alstiphyllanine E is part of a group of picraline-type alkaloids that includes alstiphyllanines F, G, and H . These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry. For example, alstiphyllanine F has a hydroxyl group at a different position compared to this compound, which can affect its inhibitory activity against sodium-glucose cotransporters . Other similar compounds include ajmaline-type alkaloids, which have different core structures but may exhibit related biological activities .
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl (1R,9S,11S,14E,15S,17S,19R)-19-[(3,4-dimethoxybenzoyl)oxymethyl]-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C30H32N2O7/c1-5-17-15-32-24-13-20(17)28(27(34)37-4,16-38-26(33)18-10-11-22(35-2)23(12-18)36-3)29-14-25(32)39-30(24,29)31-21-9-7-6-8-19(21)29/h5-12,20,24-25,31H,13-16H2,1-4H3/b17-5-/t20-,24-,25-,28-,29-,30-/m0/s1 |
InChI Key |
NPAPHJSGCRCHBM-UMLFCLJTSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diaminomethylideneamino)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B10846613.png)
![2-[[2-[[2-[[2-[[2-[[2-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846616.png)
![5-(6-aminopurin-9-yl)-N-[6-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[2-(2-methoxyethoxy)ethylamino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-6-oxohexyl]-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846627.png)
![1-Ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea](/img/structure/B10846628.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)
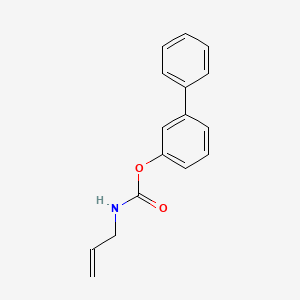
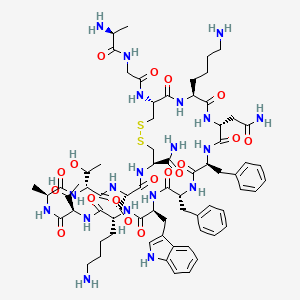
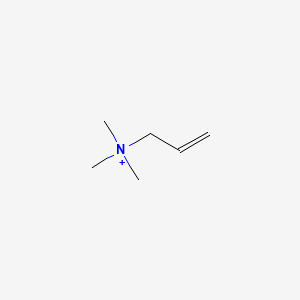

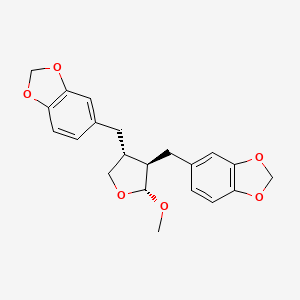
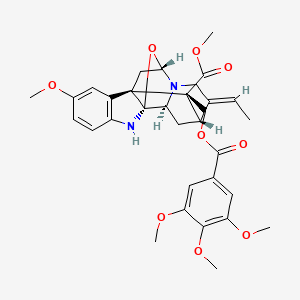
![6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol](/img/structure/B10846704.png)

![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
